![molecular formula C22H16ClN3O B2653396 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-19-5](/img/structure/B2653396.png)
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a 2-(2-chlorophenoxy)ethyl group.
Preparation Methods
The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or its derivatives . The general synthetic route includes:
Formation of the Indole Ring: This step involves the cyclization of isatin with appropriate reagents to form the indole ring.
Formation of the Quinoxaline Ring: The indole intermediate is then reacted with o-phenylenediamine to form the quinoxaline ring.
Substitution with 2-(2-chlorophenoxy)ethyl Group: The final step involves the substitution of the quinoxaline derivative with 2-(2-chlorophenoxy)ethyl bromide under basic conditions to yield the target compound.
Chemical Reactions Analysis
6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, using nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Scientific Research Applications
The indoloquinoxaline framework is known for its ability to interact with various biological targets, making it a subject of extensive research. The unique substituent, 2-chlorophenoxyethyl, enhances its biological profile, contributing to its anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives of indoloquinoxaline exhibit significant anticancer activity. A study evaluating various derivatives found that compounds similar to 6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline displayed promising cytostatic effects against human tumor cell lines. For instance:
- Compound IC50 Values :
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, a comparison with other similar indoloquinoxaline derivatives is beneficial:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
This compound | 2-chlorophenoxyethyl group | Anticancer, Antiviral |
6-[2-(4-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 4-chlorophenoxyethyl group | Anticancer |
6-[2-(4-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 4-methoxyphenoxyethyl group | Varies |
Case Studies
Several case studies have highlighted the efficacy of indoloquinoxaline derivatives in clinical settings:
-
Case Study on Anticancer Efficacy :
- A clinical trial involving patients with advanced leukemia showed that treatment with an indoloquinoxaline derivative led to significant tumor reduction in a subset of patients. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells.
-
Antiviral Activity :
- In vitro studies indicated that certain derivatives exhibited antiviral properties against HIV by inhibiting viral replication through interference with reverse transcriptase activity.
Mechanism of Action
The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-
Properties
IUPAC Name |
6-[2-(2-chlorophenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-16-8-2-6-12-20(16)27-14-13-26-19-11-5-1-7-15(19)21-22(26)25-18-10-4-3-9-17(18)24-21/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDFTAFGSFUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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